

1-Phenyl-2-pyrazin-2-ylethanone molecular structure and formula

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Compound of Interest

Compound Name: 1-Phenyl-2-pyrazin-2-ylethanone

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An In-Depth Technical Guide to **1-Phenyl-2-pyrazin-2-ylethanone**: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of **1-phenyl-2-pyrazin-2-ylethanone** (also known as phenacyl pyrazine), a heterocyclic ketone of significant interest to medicinal chemists and drug discovery professionals. The pyrazine ring is a recognized "privileged structure" in pharmacology, appearing in numerous FDA-approved drugs and clinical candidates.^{[1][2]} This document delineates the molecular structure and physicochemical properties of **1-phenyl-2-pyrazin-2-ylethanone**, presents a detailed, field-proven synthetic protocol, and provides an expert analysis of its spectroscopic characteristics. Furthermore, we explore its potential applications as a versatile scaffold and building block in the development of novel therapeutics, particularly in the domain of kinase inhibition. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazine-based compounds.

The Pyrazine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazine heterocycle, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a fundamental structural motif in drug discovery.^{[3][4]} Its prevalence in both natural products, such as folic acid, and clinically essential medicines underscores its versatile

role in molecular recognition.[5] Marketed drugs incorporating the pyrazine ring include the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib, used in cancer therapy.[2][5]

The utility of the pyrazine ring stems from its unique physicochemical properties. It is an electron-deficient aromatic system, and the nitrogen atoms act as effective hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[1] In drug design, the pyrazine moiety is often employed as a bioisostere for phenyl, pyridine, or pyrimidine rings to modulate properties such as solubility, metabolic stability, and target affinity.[1] The compound at the core of this guide, **1-phenyl-2-pyrazin-2-ylethanone**, combines this valuable heterocycle with an α -aryl ketone framework, presenting a rich platform for synthetic elaboration and exploration of biological activity.

Molecular Structure and Physicochemical Properties

1-Phenyl-2-pyrazin-2-ylethanone is a solid compound characterized by a phenyl ring and a pyrazin-2-yl ring linked by a two-carbon ethanone bridge. This structure provides a unique combination of aromaticity, hydrogen bonding capability, and a reactive carbonyl group.

The key structural and physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	[5][6][7]
Molecular Weight	198.22 g/mol	[7][8]
Monoisotopic Mass	198.07932 Da	[5]
CAS Number	40061-45-8	[6][7]
Appearance	Solid	[6]
Melting Point	82-83 °C	[6]
Predicted XlogP	1.1	[5]
SMILES	<chem>C1=CC=C(C=C1)C(=O)CC2=NC=CN=C2</chem>	[5]
InChIKey	WUYTZBFFXRNJSB-UHFFFAOYSA-N	[5]

Predicted XlogP is a measure of lipophilicity, an important parameter in drug design.

2D Molecular Structure:

Caption: 2D structure of **1-Phenyl-2-pyrazin-2-ylethanone**.

Synthesis of 1-Phenyl-2-pyrazin-2-ylethanone

While several routes can be envisaged for the synthesis of this target molecule, a robust and reliable method involves the nucleophilic addition of a metallated pyrazine derivative to an appropriate benzoyl electrophile or, more commonly, the addition of a metallated picoline equivalent to benzaldehyde followed by oxidation. The latter approach is detailed here as it provides excellent control and generally good yields. This protocol is based on well-established organometallic chemistry principles for C-C bond formation.

Experimental Protocol: Proposed Synthesis

Workflow Overview:

Caption: Proposed synthetic workflow for **1-Phenyl-2-pyrazin-2-ylethanone**.

Step-by-Step Methodology:

- Preparation of Lithium Diisopropylamide (LDA) Solution (Step 1):
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).
 - Cool the flask to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.1 eq., e.g., 2.5 M solution in hexanes) to the flask.
 - Add diisopropylamine (1.1 eq.) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
 - Causality Note: The use of a strong, non-nucleophilic base like LDA is critical to selectively deprotonate the acidic methyl group of 2-methylpyrazine without attacking the pyrazine ring itself. The low temperature (-78 °C) prevents side reactions.
- Formation of the Nucleophile (Step 1):
 - Dissolve 2-methylpyrazine (1.0 eq.) in anhydrous THF in a separate flame-dried flask.
 - Slowly add the 2-methylpyrazine solution to the LDA solution at -78 °C via a cannula.
 - Stir the resulting deep red or dark brown solution for 1-2 hours at -78 °C. This indicates the formation of the pyrazin-2-ylmethyl lithium anion.
- Reaction with Benzaldehyde (Step 2):
 - Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the anion solution at -78 °C.
 - Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
 - Causality Note: Benzaldehyde serves as the electrophile. The reaction must be maintained at low temperature to prevent self-condensation or other side reactions.

- Work-up and Isolation of the Alcohol Intermediate:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
 - Allow the mixture to warm to room temperature.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude alcohol, 1-phenyl-2-(pyrazin-2-yl)ethanol. This intermediate can be purified by chromatography or used directly in the next step.
- Oxidation to the Ketone (Step 3):
 - Dissolve the crude alcohol intermediate in a suitable solvent such as dichloromethane (DCM) or acetone.
 - Add an oxidizing agent. Activated manganese dioxide (MnO_2 , 5-10 eq.) is a mild and effective choice for this type of allylic/benzylic alcohol. Alternatively, pyridinium chlorochromate (PCC, 1.5 eq.) can be used.
 - Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting alcohol (typically 4-24 hours).
 - Causality Note: MnO_2 is a heterogeneous oxidant that selectively oxidizes the secondary alcohol to a ketone without affecting the sensitive pyrazine and phenyl rings.
- Final Purification:
 - If using MnO_2 , filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford **1-phenyl-2-pyrazin-2-ylethanone** as a

solid.

Spectroscopic Characterization (Predicted)

No experimentally derived spectra for **1-phenyl-2-pyrazin-2-ylethanone** are broadly published. The following data is predicted based on fundamental principles of spectroscopy and analysis of structurally similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide and other α -aryl ketones.^{[9][10][11]} This information serves as an authoritative guide for researchers seeking to confirm the identity and purity of the synthesized compound.

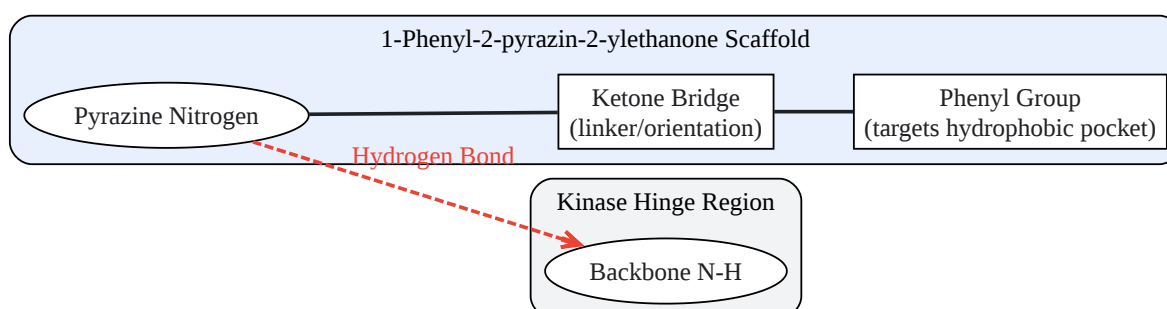
Analysis	Predicted Data	Interpretation
^1H NMR	δ 8.5-8.7 (m, 3H) δ 7.9-8.0 (d, 2H) δ 7.4-7.6 (m, 3H) δ 4.4 (s, 2H)	Pyrazine protons: Three distinct signals in the downfield aromatic region. Phenyl protons (ortho to C=O): Doublet, deshielded by the ketone. Phenyl protons (meta, para): Multiplet in the standard aromatic region. Methylene protons (-CH ₂ -): A sharp singlet, deshielded by both the ketone and the pyrazine ring.
^{13}C NMR	δ ~195 (C=O) δ ~150-142 (Pyrazine C) δ ~136 (Phenyl C, ipso) δ ~134 (Phenyl C, para) δ ~129 (Phenyl C, ortho/meta) δ ~48 (-CH ₂ -)	Carbonyl Carbon: Characteristic downfield shift for a ketone. Aromatic Carbons: Multiple signals in the 120-150 ppm range. Methylene Carbon: Aliphatic signal significantly downfield due to adjacent electron-withdrawing groups.
IR (cm ⁻¹)	~3060 (Aromatic C-H stretch) ~2950 (Aliphatic C-H stretch) ~1695 (C=O stretch, ketone) ~1580, 1450 (C=C/C=N ring stretch)	Aromatic C-H: Typical for sp ² C-H bonds. Aliphatic C-H: Weak stretch for the methylene group. Ketone C=O: Strong, sharp absorption characteristic of an aryl ketone. Ring Vibrations: Characteristic absorptions for the phenyl and pyrazine rings.
Mass Spec (ESI+)	m/z 199.08 [M+H] ⁺ m/z 221.07 [M+Na] ⁺	Protonated Molecule: The expected mass for the molecule plus a proton. Sodium Adduct: A common adduct observed in ESI-MS. [5]

Applications in Drug Discovery and Development

The structure of **1-phenyl-2-pyrazin-2-ylethanone** is a rich source of pharmacophoric features, making it an attractive starting point for drug discovery campaigns.

- **Kinase Inhibitor Scaffolds:** Many kinase inhibitors bind to the ATP-binding site, where a hydrogen bond between the inhibitor and the "hinge region" of the kinase is crucial for affinity. The nitrogen atoms of the pyrazine ring are ideal hydrogen bond acceptors for this interaction.^[1] The phenyl and pyrazinyl-methyl groups can be directed towards other pockets of the kinase active site to enhance potency and selectivity. Derivatives of this core could potentially target kinases implicated in oncology or inflammatory diseases.
- **Building Block for Complex Heterocycles:** The ketone functionality is a versatile chemical handle. It can readily undergo reactions such as reductive amination, aldol condensation, or serve as a precursor for the synthesis of more complex heterocyclic systems like imidazoles, oxazoles, or fused pyrazine derivatives (e.g., quinoxalines), greatly expanding the chemical space for library synthesis.
- **Bioisosteric Replacement:** The entire phenacyl-pyrazine moiety can be used as a bioisostere for other common motifs in known drugs, offering a novel chemical scaffold to overcome challenges like poor pharmacokinetics or off-target toxicity in existing drug series. The pyrazolone structural motif, for example, is a critical element in drugs targeting inflammation and CNS disorders.^[12]

Hypothetical Binding Mode in a Kinase Hinge Region:



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Caption: Diagram showing the pyrazine nitrogen as a hydrogen bond acceptor.

Conclusion and Future Directions

1-Phenyl-2-pyrazin-2-ylethanone is a compound with significant untapped potential in medicinal chemistry. Its straightforward, high-yielding synthesis makes it readily accessible for research purposes. The combination of a hydrogen-bonding pyrazine ring, a modifiable phenyl group, and a reactive ketone linker provides an ideal platform for the generation of diverse chemical libraries. Future research should focus on synthesizing a range of derivatives and screening them against panels of therapeutically relevant targets, particularly protein kinases. Structure-activity relationship (SAR) studies originating from this core could pave the way for the development of next-generation therapeutics.

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